1-cyclopropyl-6-fluoro-4-oxo-7-[4-[[4-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid
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Overview
Description
IMP-1700 is a potent small-molecule inhibitor of bacterial DNA repair. It has shown significant potential in enhancing the activity of quinolone antibiotics, such as ciprofloxacin, against methicillin-resistant Staphylococcus aureus (MRSA). IMP-1700 inhibits the bacterial SOS response, a process that repairs DNA damage, making it a promising candidate in the fight against antibiotic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMP-1700 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for IMP-1700 are also proprietary. Typically, such compounds are produced in large-scale reactors under controlled conditions to ensure high purity and yield. The production process involves stringent quality control measures to meet the required specifications for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
IMP-1700 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its efficacy.
Common Reagents and Conditions
Common reagents used in the reactions involving IMP-1700 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from these reactions are typically derivatives of IMP-1700 with modified functional groups.
Scientific Research Applications
IMP-1700 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study bacterial DNA repair mechanisms and the SOS response.
Biology: Investigated for its effects on bacterial cell survival and resistance mechanisms.
Medicine: Explored as an adjuvant therapy to enhance the efficacy of existing antibiotics, particularly against resistant bacterial strains.
Industry: Potential applications in the development of new antimicrobial agents and strategies to combat antibiotic resistance
Mechanism of Action
IMP-1700 exerts its effects by inhibiting the bacterial SOS response, a pathway that repairs DNA damage. The compound targets the AddAB/RecBCD repair complex, preventing the repair of DNA double-strand breaks induced by antibiotics like ciprofloxacin. This inhibition potentiates the antibiotic’s activity, making it more effective against resistant bacterial strains .
Comparison with Similar Compounds
IMP-1700 is unique in its ability to inhibit the bacterial SOS response and potentiate the activity of quinolone antibiotics. Similar compounds include:
OXF-077: A potent analogue of IMP-1700 with enhanced activity.
Other quinolone derivatives: Compounds that share structural similarities and target bacterial DNA repair mechanisms
IMP-1700 stands out due to its specific targeting of the SOS response and its potential to combat antibiotic resistance, making it a valuable tool in the development of new antimicrobial therapies .
Properties
Molecular Formula |
C25H22F4N4O3S |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-[[4-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H22F4N4O3S/c26-19-11-17-20(33(16-5-6-16)13-18(22(17)34)23(35)36)12-21(19)31-7-9-32(10-8-31)24(37)30-15-3-1-14(2-4-15)25(27,28)29/h1-4,11-13,16H,5-10H2,(H,30,37)(H,35,36) |
InChI Key |
DMUZWIXJZNKJPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=S)NC5=CC=C(C=C5)C(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
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